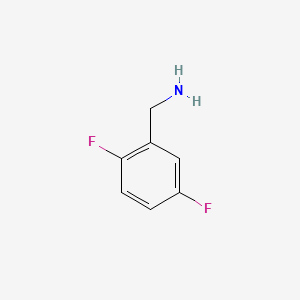

2,5-Difluorobenzylamine

Description

2,5-Difluorobenzylamine (CAS: 85118-06-5) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.14 g/mol . It is a colorless to pale yellow liquid with a density of 1.222 g/mL and a refractive index of 1.495 . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, though its specific applications are less documented compared to its isomers. Its structure features fluorine atoms at the 2- and 5-positions of the benzyl ring, influencing its electronic and steric properties .

Propriétés

IUPAC Name |

(2,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFBHCMFIUBEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234244 | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-06-5 | |

| Record name | 2,5-Difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme

$$

\text{2,5-Difluorobenzonitrile} + \text{Reducing Agent} \rightarrow \text{this compound}

$$

Yield and Purity : This method often yields high purity products with yields reported up to 90% under optimized conditions.

Method 2: Halogenation and Subsequent Reactions

Another approach involves halogenating m-difluorobenzene followed by a reaction with paraformaldehyde and an amine source.

Steps Involved:

Halogenation : M-difluorobenzene reacts with a halogenating agent (e.g., bromine or iodine) in the presence of a catalyst.

Formation of Halogenated Benzyl : The product from the halogenation is then reacted with paraformaldehyde to form a halogenated benzyl compound.

Amine Formation : The halogenated benzyl compound is treated with concentrated hydrochloric acid to yield the desired amine.

Reaction Scheme

$$

\text{m-Difluorobenzene} + \text{Halogen} \rightarrow \text{Halogenated Product}

$$

$$

\text{Halogenated Product} + \text{Paraformaldehyde} \rightarrow \text{Halogenated Benzyl}

$$

$$

\text{Halogenated Benzyl} + \text{HCl} \rightarrow \text{this compound}

$$

Yield and Purity : This method can achieve yields around 85% with high purity levels.

Method 3: Direct Amine Synthesis from Fluorinated Precursors

A more direct approach involves synthesizing this compound from fluorinated precursors using amination reactions.

Steps Involved:

Starting Material : Use of fluorinated benzene derivatives.

Amination Reaction : The fluorinated compound undergoes an amination reaction using ammonia or an amine source in the presence of a catalyst.

Reaction Scheme

$$

\text{Fluorinated Benzene} + \text{Amine Source} \rightarrow \text{this compound}

$$

Yield and Purity : This method can also provide high yields (up to 88%) and purity levels exceeding 95% when optimized.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Reduction of Benzonitriles | ~90 | High | Simple procedure; high yield |

| Halogenation Reactions | ~85 | High | Versatile; can modify various substrates |

| Direct Amination | ~88 | Very High | Direct synthesis; fewer steps involved |

Analyse Des Réactions Chimiques

Reduction Reactions

2,5-Difluorobenzonitrile is reduced to 2,5-difluorobenzylamine via catalytic hydrogenation. Industrially, this reaction employs Raney nickel or Raney cobalt under hydrogen pressure (25–40 kg/cm²) at 110–150°C, achieving yields exceeding 90% .

Table 1: Reduction Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Raney Ni | Cyclohexane | 110 | 30–40 | 90.2 | 99.3 |

| Raney Ni | Toluene | 130 | 30–40 | 91.3 | 99.4 |

| Raney Co | Hexane | 150 | 25–40 | 88.0 | 99.0 |

Mechanism : The nitrile group (-C≡N) is hydrogenated to a primary amine (-CH₂NH₂) via adsorption onto the catalyst surface, followed by sequential hydrogen addition .

Schiff Base Formation

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines . For example, condensation with 2-ethoxy-1-naphthaldehyde in ethanol under reflux yields (E)-(2,5-difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine:

Reaction :

2-Ethoxy-1-naphthaldehyde + this compound → Schiff base (74% yield) .

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (≈78°C)

- Time: 5 hours

- Product Purity: Confirmed via X-ray crystallography (dihedral angle: 85.82°) .

Nucleophilic Substitution

Fluorine atoms at the 2- and 5-positions undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., alkoxides, amines):

Example :

Reaction with sodium tert-butoxide in DMF substitutes fluorine at the 2-position, forming 2-alkoxy-5-fluorobenzylamine derivatives .

Regioselectivity :

- Fluorine’s electron-withdrawing effect activates the aromatic ring for substitution.

- Palladacycle formation studies show preferential C-H activation ortho to fluorine in Pd-catalyzed reactions .

Cyclometallation and Coupling Reactions

This compound participates in C-H activation with transition metals (Pd, Rh, Ir) to form metallocycles.

Key Findings:

- Palladacycles : Reaction with Pd(OAc)₂ in acetic acid produces acetate-bridged palladacycles. Chloride-bridged analogs form in HCl, showing planar geometries .

- Rhodium/Iridium Complexes : Preferential activation of C-H bonds ortho to fluorine, enabling synthesis of fluorinated heterocycles .

Application : These complexes exhibit anticancer activity against ovarian cancer cells (IC₅₀: 3–8 µM) .

Oxidation and Functionalization

- Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the amine to a nitrile (2,5-difluorobenzonitrile) or imine .

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in peptide mimic synthesis .

Ugi/Diels-Alder Multicomponent Reactions

In combinatorial chemistry, this compound serves as an amine component in Ugi four-component reactions , producing polycyclic scaffolds.

Example :

Reaction with aldehydes, isocyanides, and carboxylic acids yields tetracyclic intermediates, which undergo Diels-Alder cyclization to form complex heterocycles .

Hydrolysis and Esterification

Applications De Recherche Scientifique

Pharmaceutical Development

2,5-Difluorobenzylamine is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing potent inhibitors for certain cancer targets. The incorporation of fluorine atoms was shown to improve binding affinity and selectivity against target enzymes.

Agrochemical Synthesis

In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides. The introduction of fluorine into organic molecules often improves their efficacy and stability in agricultural applications.

- Case Study : Research conducted by agrochemical companies has demonstrated that derivatives of this compound exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This increase in potency allows for lower application rates, reducing environmental impact.

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of new polymers and coatings that require specific chemical resistance or mechanical properties.

- Case Study : Investigations into polymer blends incorporating this compound have shown improvements in thermal stability and chemical resistance, making them suitable for use in harsher environments.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2,5-difluorobenzylamine largely depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The fluorine atoms on the benzene ring can influence the electron density, making the compound more reactive in certain substitution reactions .

In biological systems, the compound can interact with enzymes and receptors, forming stable complexes that can inhibit or activate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

The table below compares key physical properties of 2,5-difluorobenzylamine with its isomers:

Key Observations :

- Boiling Points: this compound has a notably lower reported boiling point (76–78°C) compared to 2,6- (174–177°C) and 3,5- (184°C) isomers. This discrepancy may arise from measurement conditions (e.g., reduced pressure) or data inconsistencies .

- Density and Refractive Index : Variations in fluorine substitution patterns minimally affect these properties, with densities ranging between 1.197–1.222 g/mL .

- Safety : 2,6- and 3,4-isomers are air-sensitive or hazardous, while this compound poses moderate environmental risks .

Activité Biologique

2,5-Difluorobenzylamine (CAS No. 85118-06-5) is a fluorinated aromatic amine with significant biological activity. Its molecular formula is CHFN, and it has been studied for various pharmacological properties, particularly in the context of its role as a potential therapeutic agent in cancer and neurological disorders.

| Property | Value |

|---|---|

| Molecular Weight | 143.14 g/mol |

| Boiling Point | 76-78 °C (15 mmHg) |

| Density | 1.222 g/mL |

| Flash Point | 75 °C (167 °F) |

| Purity | >98% (GC) |

This compound has been shown to interact with various biological targets, primarily through its role as a modulator of neurotransmitter receptors and as an inhibitor of specific kinases involved in cancer cell proliferation. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.

Case Studies and Research Findings

-

Inhibition of Clk Kinases :

Recent studies have highlighted the compound's effectiveness as an inhibitor of cyclin-dependent kinases (Clk1/4), which are crucial in pre-mRNA splicing and have implications in cancer therapy. For instance, a modified structure incorporating this compound demonstrated an IC value of approximately 12.7 nM against Clk1, indicating potent inhibitory activity . -

Neurotransmitter Modulation :

In vitro studies have also assessed the compound's ability to modulate α7 nicotinic acetylcholine receptors (nAChRs). While some derivatives exhibited moderate activity, this compound showed potential for enhanced modulation at higher concentrations . -

Antitumor Activity :

The compound's antitumor properties were evaluated in various cancer cell lines. A notable study reported that compounds with similar difluoro substitutions exhibited significant growth inhibition in T24 bladder cancer cells, with GI values around 0.63 µM . This suggests that structural modifications can lead to increased cellular uptake and efficacy.

Comparative Table of Biological Activity

| Compound | Target | IC (nM) | Activity Type |

|---|---|---|---|

| This compound | Clk1 | 12.7 | Inhibitor |

| Modified derivative | Clk1 | 22 | Inhibitor |

| Similar difluoro compound | T24 Cells | 630 | Antitumor |

| Other fluorinated analogs | α7 nAChR | Variable | Modulator |

Q & A

Q. What are the key physicochemical properties of 2,5-Difluorobenzylamine critical for experimental design?

Methodological Answer: this compound (C₇H₇F₂N, MW = 143.13–143.14 g/mol) is a liquid with a density of 1.222 g/mL at 25°C, boiling point of 76–78°C (at 1 mmHg), refractive index (n²⁰/D) of 1.495, and flash point of 76°C . Its air-sensitive nature necessitates storage under inert gas (e.g., argon) to prevent degradation . These properties are critical for solvent selection, reaction temperature optimization, and safety protocols.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.13–143.14 g/mol | |

| Boiling Point | 76–78°C (1 mmHg) | |

| Density (25°C) | 1.222 g/mL | |

| Refractive Index | 1.495 | |

| Flash Point | 76°C |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: The compound is classified under GHS05 (corrosive) with hazard statement H314 (causes severe skin burns and eye damage). Required precautions include:

- Use of PPE: Nitrile gloves, chemical-resistant lab coat, and safety goggles .

- Work in a fume hood to avoid inhalation .

- Storage under argon in a cool, dry place to mitigate air sensitivity . Emergency protocols: For skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How is this compound utilized as a derivatization reagent in analytical chemistry?

Methodological Answer: It is employed to derivatize epoxides (e.g., epichlorohydrin) for enhanced detection in GC/MS or LC/ESI-MS/MS. For example:

- GC/MS Protocol : React this compound with epichlorohydrin in aqueous solution at pH 9.0 (adjusted with NaOH). Extract derivatives using solid-phase extraction (SPE) and analyze in SIM mode for improved sensitivity .

- LC/ESI-MS/MS : Couple with on-line SPE to isolate derivatives, using a triple quadrupole mass spectrometer for quantification .

Advanced Research Questions

Q. What synthetic methodologies are effective for incorporating this compound into complex organic frameworks?

Methodological Answer: The amine group facilitates nucleophilic substitution or coupling reactions. A documented method involves:

- HATU-Mediated Amidation : React this compound with carboxylic acids using HATU (1.2 eq) and DIPEA (2 eq) in acetonitrile at room temperature for 10 minutes. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Ugi Multicomponent Reactions : Combine with aldehydes, isocyanides, and carboxylic acids in methanol to synthesize peptidomimetics .

Q. How can researchers resolve contradictions in reported physicochemical data across structural isomers of difluorobenzylamine?

Methodological Answer: Discrepancies (e.g., boiling points between 2,5- and 3,5-isomers) arise from positional fluorine effects. To validate

- Structural Confirmation : Use ¹⁹F NMR to distinguish isomers (chemical shifts vary by substitution pattern) .

- Chromatographic Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) to ensure no cross-contamination .

- Reference Authoritative Databases : Cross-check with NIST Chemistry WebBook or PubChem for isomer-specific data .

Q. What role does this compound play in enhancing the stability of perovskite photovoltaic cells?

Methodological Answer: In perovskite solar cells, it passivates surface defects in organolead halide perovskites. A published protocol includes:

- Spin-Coating Treatment : Apply a 2.5 mM solution of this compound in isopropanol onto perovskite films at 4000 rpm for 30 seconds.

- Thermal Annealing : Heat at 100°C for 10 minutes to form a protective layer, reducing ion migration and improving stability. This method increased device efficiency from 18.2% to 21.5% and extended operational lifetime by 200 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.